1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

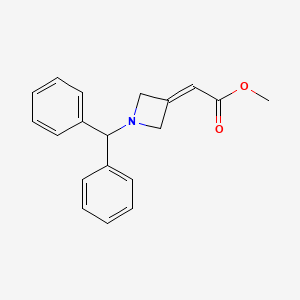

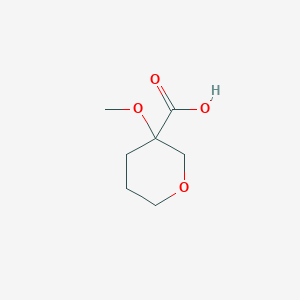

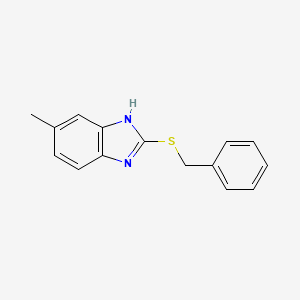

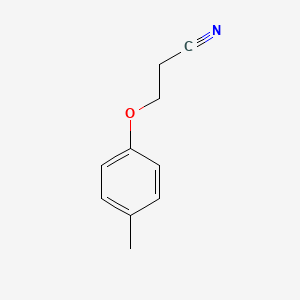

“1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene” is a chemical compound with the CAS Number: 2409923-69-7 . It has a molecular weight of 201.15 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6F3NO/c10-9(11,12)5-7-2-1-3-8(4-7)13-6-14/h1-4H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Scientific Research Applications

Polymer Chemistry and Materials Science

Optimization of Isocyanate Synthesis for Polymer Applications : The synthesis of 1,3-Bis(isocyanatomethyl)benzene, an isocyanate related to "1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene," has been optimized for high-quality performance, showcasing applications in optical polymer composite materials. This process aims at developing non-phosgene synthesis routes, emphasizing safety and environmental concerns (Dong Jianxun et al., 2018).

Biobased Polyurethanes : Novel biobased aromatic triols synthesized from alkyne fatty acid methyl esters have been used to produce segmented polyurethanes. These materials, synthesized using 4,4'-methylenebis(phenyl isocyanate), demonstrate the versatility of isocyanates in creating sustainable materials with potential applications in various industries (G. Lligadas et al., 2007).

Organic Synthesis

Lanthanide-catalyzed Cyclocarbonylation : A study demonstrated the efficiency of La[N(SiMe3)2]3 as a catalyst for the cyclocarbonylation of 1,2-disubstituted benzenes with isocyanates, leading to the synthesis of various benzannulated 1,3-diheteroatom five- and six-membered heterocycles. This highlights the role of isocyanates in expanding the toolkit for synthesizing complex organic structures (Yufeng Jing et al., 2014).

Novel Photoaffinity Reagents : The synthesis of p-Azidotetrafluoroaniline via a modified Curtius rearrangement, involving an intermediate isocyanate, showcases the application of isocyanate chemistry in developing photoaffinity reagents for biochemical studies (K. Chehade & H. Spielmann, 2000).

Mechanism of Action

Target of Action

Isocyanates in general are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Mode of Action

The mode of action of 1-Isocyanato-3-(2,2,2-trifluoroethyl)benzene is likely through the reaction of the isocyanate group with compounds containing active hydrogen atoms. This can result in the formation of ureas, urethanes, and other types of compounds .

Biochemical Pathways

The reaction of isocyanates with biological molecules can disrupt normal cellular processes .

Pharmacokinetics

Isocyanates in general are known to be rapidly absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in the urine .

Result of Action

The reaction of isocyanates with biological molecules can lead to cellular damage and disruption of normal cellular processes .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactive substances can influence the action, efficacy, and stability of this compound .

Properties

IUPAC Name |

1-isocyanato-3-(2,2,2-trifluoroethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c10-9(11,12)5-7-2-1-3-8(4-7)13-6-14/h1-4H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHNHSGNFJJMIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine](/img/structure/B2934927.png)